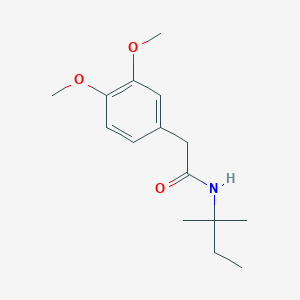![molecular formula C10H17N5O2S B5790091 methyl {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5790091.png)
methyl {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate, commonly known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a colorless crystalline solid that is soluble in most organic solvents. DMTMM is a derivative of 1,3,5-triazine and is used as a coupling agent for amide and ester bond formation.
Mécanisme D'action
DMTMM acts as a coupling reagent by activating carboxylic acids and forming an intermediate that reacts with amines to form amide bonds. The activation of carboxylic acids occurs through the formation of an O-acylisourea intermediate. The intermediate is highly reactive and reacts readily with amines to form amide bonds.
Biochemical and Physiological Effects:
DMTMM is not known to have any significant biochemical or physiological effects. It is a synthetic compound that is not found in nature. Therefore, it does not have any biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
DMTMM has several advantages as a coupling reagent. It is highly reactive and reacts readily with amines to form amide bonds. It is also stable and can be stored for long periods without degradation. DMTMM is soluble in most organic solvents, making it easy to use in various organic reactions. However, DMTMM has some limitations as well. It is a toxic compound and should be handled with care. It can also react with water to form unwanted byproducts.
Orientations Futures
DMTMM has several potential future directions. It can be used in the synthesis of new bioactive compounds and macromolecules. It can also be used in the development of new drug delivery systems. DMTMM can also be modified to improve its reactivity and selectivity in organic reactions. Furthermore, the biological activity of DMTMM and its derivatives can be explored to develop new therapeutic agents. The use of DMTMM in organic synthesis and medicinal chemistry is expected to grow in the future, making it an important compound in scientific research.
Méthodes De Synthèse
DMTMM can be synthesized by reacting 4,6-dichloro-1,3,5-triazine with dimethylamine and thioacetic acid. The reaction yields DMTMM as a white crystalline solid. The synthesis method is simple and yields high purity DMTMM.
Applications De Recherche Scientifique
DMTMM is widely used in organic synthesis as a coupling reagent for amide and ester bond formation. It has been used in the synthesis of peptides, nucleosides, and other bioactive compounds. DMTMM is also used in the synthesis of polymers, dendrimers, and other macromolecules. Its widespread use in the synthesis of bioactive compounds and macromolecules makes it an essential tool in the field of medicinal chemistry.
Propriétés
IUPAC Name |
methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2S/c1-14(2)8-11-9(15(3)4)13-10(12-8)18-6-7(16)17-5/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBARRBRXNCBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)SCC(=O)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5790035.png)
![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5790047.png)


![N-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5790062.png)
![2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5790078.png)
![2-{5-[(tert-butylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B5790085.png)
![4-[(4-methylphenyl)carbonothioyl]morpholine](/img/structure/B5790094.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5790097.png)


![4-fluoro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5790117.png)